4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide
Description
4-[(1H-1,3-Benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide (CAS: 1016739-85-7) is a synthetic organic compound featuring a benzimidazole core linked via a methyl group to a benzene ring substituted with a hydroxycarboximidamide functional group . Its purity is reported as 95%, though detailed biological or pharmacological data remain unspecified in the available literature .
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H14N4O/c16-15(18-20)12-7-5-11(6-8-12)9-19-10-17-13-3-1-2-4-14(13)19/h1-8,10,20H,9H2,(H2,16,18) |
InChI Key |
OJFRJQIMOFVKEG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 1H-1,3-benzodiazole with benzene-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of benzimidazole and amidoxime derivatives. Below is a systematic comparison with structurally related analogs:
Structural Analogues and Key Differences
Functional Group Analysis
- Benzimidazole Core : Enhances aromatic stacking interactions and bioavailability. Methyl or pyridine substitutions alter electron distribution and solubility .
- Amide vs. Hydroxycarboximidamide : Amide-containing analogs (e.g., ) lack the hydroxyl group, reducing chelation capacity but improving metabolic stability.
Antiproliferative Activity
The hydroxycarboximidamide group may enhance DNA-binding or enzyme-inhibitory effects.
Solubility and Physicochemical Properties
Biological Activity
4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety that is known for its diverse biological activities. The presence of the hydroxy group and the carboximidamide functionality suggests potential interactions with biological targets.
Research indicates that compounds similar to 4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide often exhibit their biological effects through:
- Inhibition of Protein–Protein Interactions (PPIs) : Many benzodiazole derivatives have been studied for their ability to inhibit critical protein interactions involved in various signaling pathways. For instance, some derivatives have shown significant activity against STAT3, a transcription factor implicated in cancer progression .
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated antimicrobial properties, which may extend to the compound . Studies on related compounds indicate effectiveness against a range of pathogens .
Antioxidant Activity
A study evaluating various benzimidazole derivatives reported significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The compound's structure may contribute to this activity through radical scavenging mechanisms.
Antimicrobial Activity
In vitro studies have shown that certain benzimidazole derivatives possess antimicrobial properties. The effectiveness varies with structural modifications; thus, similar investigations on 4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide could yield valuable insights into its potential as an antimicrobial agent.
Study 1: Inhibition of STAT3
In research focusing on the inhibition of STAT3 by benzothiadiazole derivatives, a related compound demonstrated an IC50 value of 15.8 µM, indicating moderate potency as a STAT3 inhibitor. This suggests that 4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide may exhibit similar inhibitory effects depending on its specific interactions with the SH2 domain of STAT3 .
Study 2: Antimicrobial Efficacy
A recent investigation into novel benzimidazole derivatives reported promising results against various microbial strains. These findings underline the need for further exploration into the antimicrobial efficacy of 4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide and its derivatives .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Significant activity observed in related compounds; potential for radical scavenging mechanisms. |
| Antimicrobial Activity | Related compounds showed effectiveness against multiple pathogens; further studies needed for this compound. |
| Inhibition of STAT3 | Related compounds exhibit moderate inhibition; potential implications for cancer therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
